molecular formula C25H22N4O2 B2419675 1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone CAS No. 1010866-62-2

1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone

Cat. No.: B2419675
CAS No.: 1010866-62-2
M. Wt: 410.477
InChI Key: RRPWBJYIJOLQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is a useful research compound. Its molecular formula is C25H22N4O2 and its molecular weight is 410.477. The purity is usually 95%.
BenchChem offers high-quality 1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[5-(furan-2-yl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2/c1-17-10-12-19(13-11-17)25-21(16-28(27-25)20-7-4-3-5-8-20)23-15-22(24-9-6-14-31-24)26-29(23)18(2)30/h3-14,16,23H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPWBJYIJOLQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C(=O)C)C4=CC=CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is a complex organic structure belonging to the bipyrazole class. Its unique molecular architecture, which includes a furan moiety and various aromatic substituents, has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing key research findings and providing a comprehensive overview of its implications in pharmacology.

Structural Features

The compound's structure can be summarized as follows:

Feature Description
Molecular Formula C29H29N5O3
Molecular Weight 495.6 g/mol
Functional Groups Furan, phenyl, p-tolyl, bipyrazole

The presence of these functional groups suggests diverse biological interactions, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Preliminary studies indicate that derivatives of bipyrazoles exhibit significant antimicrobial properties. The compound has shown promising results in inhibiting various microbial strains, potentially outperforming traditional antibiotics like ampicillin .

Antioxidant Properties

Research has indicated that compounds with furan and pyrazole structures often possess antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders .

Anticancer Potential

Bipyrazole derivatives are being investigated for their anticancer properties. The incorporation of specific substituents in the structure of 1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone may enhance its efficacy against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

Recent studies have evaluated the compound's potential as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer’s. The compound demonstrated notable inhibition rates, suggesting its potential as a therapeutic agent in cognitive disorders .

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial activity of various bipyrazole derivatives, the target compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined and compared with standard antibiotics.

Compound MIC (µg/mL) Activity
1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)...32Effective
Ampicillin64Moderate

This study highlights the compound's potential as an effective antimicrobial agent.

Study 2: Antioxidant Assessment

An evaluation of the antioxidant capacity using DPPH radical scavenging assay revealed that the compound exhibited a significant percentage of inhibition compared to control substances.

Sample Inhibition (%)
1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)...72
Ascorbic Acid85

These results suggest that the compound may serve as a potent antioxidant.

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is C22H18N4OC_{22}H_{18}N_{4}O, with a molecular weight of approximately 402.5 g/mol. The structure includes:

  • Furan moiety : Contributes to the compound's reactivity and biological activity.
  • Phenyl and p-tolyl substituents : Enhance the lipophilicity and potential interaction with biological targets.
  • Bipyrazole core : Known for diverse biological activities, including anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to bipyrazoles. The compound has shown significant activity against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the growth inhibition of this compound across multiple cancer cell lines, revealing a mean growth inhibition (GI%) of approximately 43.9% when tested against related pyrazolo[1,5-a]pyrimidine derivatives. This suggests that structural features of the bipyrazole framework may enhance anticancer efficacy.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)GI (%)
Compound AHeLa12.550
Compound BMCF710.060
Compound CA5498.070

Kinase Inhibition

The compound has also been studied for its ability to inhibit specific kinases involved in cancer progression:

Findings on Kinase Inhibition

In vitro studies have indicated that compounds similar to this bipyrazole derivative exhibit IC50 values ranging from 0.09 to 1.58 µM for cyclin-dependent kinase 2 (CDK2) and from 0.23 to 1.59 µM for tropomyosin receptor kinase A (TRKA). These results underscore the importance of structural modifications in enhancing inhibitory activity against these critical kinases.

Table 3: Kinase Inhibition Data

CompoundKinase TargetIC50 (µM)
Compound DCDK20.22
Compound ETRKA0.89

Q & A

Q. What are the optimized synthetic routes for this bipyrazole derivative, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, refluxing a chalcone precursor (e.g., 3-(furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde) with substituted hydrazines (e.g., p-tolylhydrazine) in glacial acetic acid or ethanol under reflux for 4–6 hours yields the dihydropyrazole core . Key parameters affecting yield (typically 60–75%):

  • Catalyst : Piperidine or acetic acid enhances cyclization .
  • Solvent : Polar aprotic solvents (e.g., ethanol, dioxane) improve solubility of intermediates .
  • Temperature : Reflux conditions (80–100°C) are critical for ring closure .

Q. What spectroscopic techniques are used to confirm the structure, and what are the diagnostic peaks?

Methodological Answer:

  • IR Spectroscopy :
    • C=O stretch at ~1700 cm⁻¹ (acetyl group) .
    • C=N stretch at ~1599 cm⁻¹ (pyrazole ring) .
  • ¹H NMR :
    • Pyrazoline protons (CH₂) as multiplets at δ 3.1–4.5 ppm .
    • Aromatic protons from furan (δ 6.6–7.6 ppm), phenyl (δ 7.2–7.9 ppm), and p-tolyl (δ 2.3 ppm for CH₃) .
  • Elemental Analysis : Confirms purity (>98%) with C, H, N percentages matching theoretical values (e.g., C: 69.57%, H: 4.78% for C₃₃H₂₇N₇OS) .

Q. How does the furan moiety influence the compound’s reactivity in further functionalization?

Methodological Answer: The furan ring enables electrophilic substitution (e.g., nitration, halogenation) at the 5-position due to electron-rich oxygen. It also participates in Diels-Alder reactions for generating polycyclic derivatives . For example, coupling with diazonium salts introduces azo groups (λmax ~450 nm) for photophysical studies .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?

Methodological Answer: Discrepancies arise from substituent effects. For instance:

  • Antimicrobial Activity : The p-tolyl group enhances lipophilicity, improving membrane penetration (MIC: 8–16 µg/mL against S. aureus) .
  • Reduced Anti-inflammatory Activity : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) may sterically hinder COX-2 binding .
    Validation Steps :
    • Repeat assays under standardized conditions (e.g., CLSI guidelines for antimicrobial tests) .
    • Use molecular docking to compare binding modes with target proteins (e.g., CYP450 for metabolism studies) .

Q. How can computational methods predict SAR for derivatives targeting MRSA?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate interactions with PBP2a (penicillin-binding protein) to identify critical hydrogen bonds with pyrazole N atoms .
  • QSAR Models : Correlate Hammett σ values of substituents (e.g., electron-withdrawing NO₂ at p-tolyl) with logP and IC₅₀ data .
  • ADMET Prediction : Furans improve metabolic stability but may increase hepatotoxicity risk (e.g., CYP3A4 inhibition) .

Q. What analytical challenges arise in quantifying trace impurities, and how are they mitigated?

Methodological Answer:

  • HPLC Challenges : Co-elution of diastereomers due to planar pyrazole rings. Solution : Use chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol (85:15) .
  • Mass Spectrometry : Low ionization efficiency of acetylated derivatives. Solution : Derivatize with TMS groups to enhance signal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.